[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol
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Overview
Description
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a 3-methylbutyl group at the 1-position, and a methanol group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrazole with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with formaldehyde and a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-Carboxy-1-(3-methylbutyl)-1H-pyrazole-3-ylmethanol.
Reduction: 4-Hydro-1-(3-methylbutyl)-1H-pyrazole-3-ylmethanol.
Substitution: 4-Amino-1-(3-methylbutyl)-1H-pyrazole-3-ylmethanol.
Scientific Research Applications
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The chloro group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(3-methylbutyl)-1H-pyrazole: Lacks the methanol group.
1-(3-Methylbutyl)-1H-pyrazol-3-ylmethanol: Lacks the chloro group.
4-Chloro-1H-pyrazol-3-ylmethanol: Lacks the 3-methylbutyl group.
Uniqueness
[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and methanol groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Properties
IUPAC Name |
[4-chloro-1-(3-methylbutyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5,7,13H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGARQRGFTUHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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